molecular formula C18H15ClN2O3S B587313 5-氯-6'-甲基-3-(4-(甲基磺酰基)苯基)-[2,3'-联吡啶] 1'-氧化物 CAS No. 325855-74-1

5-氯-6'-甲基-3-(4-(甲基磺酰基)苯基)-[2,3'-联吡啶] 1'-氧化物

货号 B587313
CAS 编号: 325855-74-1
分子量: 374.839
InChI 键: KMLFAHIIJSUUPX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Chloro-6’-methyl-3-(4-(methylsulfonyl)phenyl)-[2,3’-bipyridine] 1’-oxide is an impurity of Etoricoxib . It has a molecular formula of C18H15ClN2O3S and a molecular weight of 358.842 .


Molecular Structure Analysis

The molecular structure of this compound has been studied . The crystal structure of the compound has been determined . It is monoclinic, with a = 36.911 (9) Å, b = 9.931 (2) Å, c = 14.795 (3) Å, β = 112.32 (3)°, V = 5017 (2) ų, Z = 8 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 374.8 g/mol . It has an enthalpy of fusion Δ fus H (kJ/mol) at a temperature (K) of 30.43 407.1 DSC .

科学研究应用

合成和结构分析

已经合成了与“5-氯-6'-甲基-3-(4-(甲基磺酰基)苯基)-[2,3'-联吡啶] 1'-氧化物”相关的化合物,并对其结构和热学性质进行了表征。研究表明,与铜 (II) 和氧化钒 (IV) 形成的配合物的合成显示出不同的几何形状和热分解模式 (Takjoo、Mague、Akbari 和 Ebrahimipour,2013)。此外,对依托昔布盐的晶体结构的研究揭示了分子相互作用和堆积的见解 (Jasinski、Butcher、Siddegowda、Yathirajan 和 Ramesha,2010)

光物理性质和氧化还原行为

对具有功能化 2,2'-联吡啶的铱 (III) 环金属化配合物(包括类似于“5-氯-6'-甲基-3-(4-(甲基磺酰基)苯基)-[2,3'-联吡啶] 1'-氧化物”的化合物)的研究提供了关于它们的光物理性质和氧化还原行为的宝贵数据,突出了它们在发光应用中的潜力 (Neve、Crispini、Campagna 和 Serroni,1999)

晶体工程和非线性光学

配合物研究利用了类似于所讨论化合物的吡啶-1-氧化物衍生物,以设计用于非线性光学应用的非中心对称结构。这些研究强调了生色团的策略性取向以及氢键在增强材料非线性光学效率中的作用 (Muthuraman、Masse、Nicoud 和 Desiraju,2001)

分析方法开发

用于杂质和定量分析的 HPLC 方法的开发和验证包括依托昔布等化合物,展示了该化合物在确保药物制剂的纯度和剂量准确性方面的重要性 (Hartman、Abrahim、Clausen、Mao、Crocker 和 Ge,2003)

分子对接和 COX-2 抑制

对接研究评估了包括与“5-氯-6'-甲基-3-(4-(甲基磺酰基)苯基)-[2,3'-联吡啶] 1'-氧化物”相关的四唑衍生物,以了解它们与环氧合酶-2 酶的相互作用。这些研究为理解 COX-2 抑制的分子基础和抗炎药的开发提供了基础 (Al-Hourani、El‐Barghouthi、McDonald、Al-Awaida 和 Wuest,2015)

作用机制

Target of Action

Etoricoxib N1’-Oxide, also known as 5-Chloro-6’-methyl-3-(4-(methylsulfonyl)phenyl)-[2,3’-bipyridine] 1’-oxide, primarily targets the Cyclooxygenase-2 (COX-2) enzyme . The COX-2 enzyme plays a crucial role in the production of prostaglandins, which are key mediators of inflammation and pain in the body .

Mode of Action

Etoricoxib N1’-Oxide selectively inhibits the COX-2 enzyme, thereby reducing the production of prostaglandins from arachidonic acid . This selective inhibition of COX-2 leads to a decrease in the symptoms of inflammation and pain, without significantly affecting the COX-1 enzyme, which is important for maintaining the protective lining of the stomach .

Biochemical Pathways

By inhibiting the COX-2 enzyme, Etoricoxib N1’-Oxide disrupts the biochemical pathway that leads to the production of prostaglandins from arachidonic acid . This results in a reduction of inflammation and pain, which are often associated with conditions such as rheumatoid arthritis, osteoarthritis, and gout .

Pharmacokinetics

Etoricoxib N1’-Oxide exhibits linear pharmacokinetics over the therapeutic dose range . It is well absorbed when administered orally, with the maximum plasma concentration occurring approximately one hour after administration . The compound is extensively protein-bound, primarily to plasma albumin . Etoricoxib N1’-Oxide is metabolized primarily by the cytochrome P450 (CYP) 3A4 isoenzyme, and is eliminated following biotransformation to carboxylic acid and glucuronide metabolites . These metabolites are excreted in urine and feces, with little of the drug being eliminated unchanged in the urine .

Result of Action

The selective inhibition of the COX-2 enzyme by Etoricoxib N1’-Oxide leads to a reduction in the production of prostaglandins, resulting in decreased inflammation and pain . This makes Etoricoxib N1’-Oxide effective in relieving symptoms associated with conditions such as rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, and gout .

Action Environment

The action of Etoricoxib N1’-Oxide can be influenced by various environmental factors. For instance, the presence of other drugs that inhibit or induce the CYP3A4 enzyme can affect the metabolism and hence the efficacy of Etoricoxib N1’-Oxide . Additionally, the compound’s action can be affected by the patient’s renal and hepatic function, as these organs play a key role in the metabolism and elimination of the drug .

属性

IUPAC Name

5-chloro-2-(6-methyl-1-oxidopyridin-1-ium-3-yl)-3-(4-methylsulfonylphenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O3S/c1-12-3-4-14(11-21(12)22)18-17(9-15(19)10-20-18)13-5-7-16(8-6-13)25(2,23)24/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMLFAHIIJSUUPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C=C(C=C1)C2=C(C=C(C=N2)Cl)C3=CC=C(C=C3)S(=O)(=O)C)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50658090
Record name 5-{5-Chloro-3-[4-(methanesulfonyl)phenyl]pyridin-2-yl}-2-methyl-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50658090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-6'-methyl-3-(4-(methylsulfonyl)phenyl)-[2,3'-bipyridine] 1'-oxide

CAS RN

325855-74-1
Record name Etoricoxib-N1'-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0325855741
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-{5-Chloro-3-[4-(methanesulfonyl)phenyl]pyridin-2-yl}-2-methyl-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50658090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETORICOXIB-N1'-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FP09886CY9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。